(2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one
Description
(2E)-1-(4-Aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. Ring A is substituted with a para-aminophenyl group, while ring B contains a para-benzyloxy moiety. This structure confers unique electronic and steric properties, making it relevant for studies in nonlinear optics (NLO), medicinal chemistry, and materials science.
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c23-20-11-9-19(10-12-20)22(24)15-8-17-6-13-21(14-7-17)25-16-18-4-2-1-3-5-18/h1-15H,16,23H2/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAMLFKRRVLFPK-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in biological research due to its diverse pharmacological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and significant biological effects supported by case studies and research findings.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 329.39 g/mol. The structure features an E configuration about the C=C bond of the prop-2-en-1-one unit, which is crucial for its biological activity. The compound crystallizes in two independent molecules within the asymmetric unit, exhibiting specific dihedral angles between its constituent rings that influence its interactions in biological systems .
Table 1: Structural Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.39 g/mol |
| Crystallization | Two independent molecules |
| Dihedral Angles | Varied (20.12° to 55.6°) |
Anticancer Properties
Research has demonstrated that chalcone derivatives, including This compound , exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several chalcone derivatives, This compound was found to have an IC50 value of approximately 3.60 µM against SiHa cells, indicating potent anticancer activity. Comparatively, it exhibited selective potency against PC-3 cells with an IC50 value of 2.97 µM, while showing minimal cytotoxicity towards normal HEK-293T cells (IC50 > 50 µM) .
The mechanisms underlying the anticancer effects of chalcones often involve:
- Cell Cycle Arrest : Chalcones can induce cell cycle arrest at various phases. For instance, studies have indicated that This compound may cause G2/M phase arrest in cancer cells .
- Induction of Apoptosis : The compound has been shown to enhance pro-apoptotic signals while reducing anti-apoptotic factors, leading to increased apoptosis in cancer cells through activation of caspases such as caspase-3 and caspase-9 .
Table 2: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | IC50 = 3.60 µM (SiHa), 2.97 µM (PC-3) | |
| Cell Cycle Arrest | G2/M phase arrest | |
| Apoptosis Induction | Increased caspase activation |
Antimicrobial Activity
In addition to its anticancer properties, This compound has been evaluated for antimicrobial activity against various bacterial strains. Studies indicate that chalcone derivatives possess antibacterial properties that could be effective against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A recent investigation highlighted the ability of certain chalcones to inhibit bacterial growth significantly, showcasing their potential as new antibacterial agents . This suggests that the compound may also find applications in treating infections caused by resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Chalcone Derivatives
Structural and Electronic Properties
Chalcones are modulated by substituents on rings A and B, which influence dipole moments, polarizability, and hyperpolarizability.
Key Observations :
- The amino group in the target compound may reduce hyperpolarizability compared to dimethylamino derivatives (e.g., Asiri et al.'s compound) due to lower electron-donating capacity .
- The benzyloxy group enhances π-conjugation and polarizability, similar to Singh et al.'s compound, but steric bulk may limit packing efficiency in solid-state applications .
Key Observations :
- Benzyloxy substituents (as in 3k) correlate with enzyme inhibition, suggesting the target compound could be optimized for acetylcholinesterase or anticancer targets .
- Substitutions at meta positions (e.g., iodine in cluster 6 chalcones) reduce activity, whereas para-amino and benzyloxy groups may avoid this drawback .
Key Observations :
- The amino group may lower the melting point compared to halogenated derivatives (e.g., 4-chlorophenyl) due to reduced crystallinity .
- Benzyloxy groups typically reduce aqueous solubility but enhance lipid membrane permeability, critical for drug delivery .
Q & A
Q. What synthetic strategies are optimal for preparing (2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one, and how do reaction conditions influence stereoselectivity?
The compound is synthesized via Claisen-Schmidt condensation, involving a base-catalyzed reaction between 4-aminophenyl ketone and 4-(benzyloxy)benzaldehyde. Key parameters include:
- Solvent system : Ethanol or methanol under reflux (60–80°C) for 6–12 hours .
- Catalyst : NaOH or KOH (10–20 mol%) to enhance enolate formation.
- Stereoselectivity : The (E)-isomer dominates due to thermodynamic stability, confirmed by H NMR coupling constants ( for trans-vinylic protons) .
- Purification : Column chromatography using silica gel and ethyl acetate/hexane (1:3) yields >90% purity .
Q. How can spectroscopic and crystallographic methods confirm the structure of this chalcone derivative?
- XRD analysis : Single-crystal X-ray diffraction confirms the (E)-configuration, with dihedral angles between aromatic rings (e.g., 15–25°) and intramolecular hydrogen bonds (O–H···O) stabilizing the structure .
- Spectroscopy :
Advanced Research Questions
Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (e.g., 3.5–4.0 eV) correlate with charge-transfer interactions and biological activity .
- Electrostatic Potential Maps : Highlight nucleophilic regions (e.g., amino group) and electrophilic sites (e.g., carbonyl carbon) for reactivity prediction .
- Molecular docking : Simulate binding affinities with enzymes (e.g., COX-2 or α-glucosidase) to rationalize observed bioactivity .
Q. How do substituents (e.g., benzyloxy vs. methoxy groups) modulate biological activity in chalcone derivatives?
- Antimicrobial studies : Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced activity (MIC = 8–16 µg/mL against S. aureus) compared to electron-donating groups (e.g., OCH, MIC = 32–64 µg/mL) .
- Enzyme inhibition : The benzyloxy group enhances π-π stacking with hydrophobic enzyme pockets, improving IC values (e.g., 12 µM for α-amylase inhibition) .
Q. How can researchers resolve contradictions in reported biological data for structurally similar chalcones?
- Experimental variables : Control solvent polarity (e.g., DMSO vs. ethanol) and cell line viability assays (e.g., MTT vs. resazurin) to minimize discrepancies .
- Statistical validation : Use multivariate analysis (e.g., PCA) to isolate substituent effects from assay-specific noise .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
